4,4'-Dihydroxybenzophenone

Description

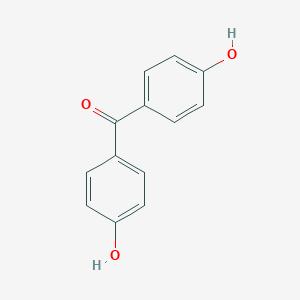

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNYJUSEXLAVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022425 | |

| Record name | 4,4'-Dihydoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dihydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-99-4 | |

| Record name | 4,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-hydroxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxybenzophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 611-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDOXY-BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZR7D31SBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dihydroxybenzophenone (CAS 611-99-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4,4'-Dihydroxybenzophenone (CAS 611-99-4), a compound of significant interest in various scientific and industrial fields. This document summarizes its key characteristics, including spectroscopic data, synthesis, and purification protocols. A significant focus is placed on its biological activities as a potential endocrine disruptor, detailing its estrogenic and anti-androgenic effects and the associated signaling pathways. Experimental methodologies for assessing these biological activities are also provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Chemical and Physical Properties

This compound, also known as bis(4-hydroxyphenyl)methanone, is an off-white to beige crystalline powder.[1][2] It is an organic compound belonging to the benzophenone (B1666685) family, characterized by a ketone group attached to two phenyl groups, each substituted with a hydroxyl group at the para position.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 611-99-4 | [4] |

| Molecular Formula | C₁₃H₁₀O₃ | [4] |

| Molar Mass | 214.22 g/mol | [4] |

| Appearance | Off-white to beige fine crystalline powder | [1][2] |

| Melting Point | 213-215 °C | [4][5] |

| Boiling Point | 444.8 °C at 760 mmHg | [4] |

| Density | 1.302 g/cm³ | [4] |

| Solubility in water | 0.45 g/L | [4] |

| Solubility in organic solvents | Soluble in ethanol, acetone, and dimethylformamide | [1] |

| LogP (Octanol-water partition coefficient) | 2.32880 | [6] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | (DMSO-d₆): δ 6.87 (m, 4H), 7.60 (m, 4H), 10.29 (s, 2H) | [7] |

| ¹³C NMR | (DMSO-d₆): δ 114.97, 128.78, 131.99, 161.20, 193.03 | [8] |

| Infrared (IR) | KBr disc; peaks indicative of O-H, C=O, and aromatic C-H stretching. | [2][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 214, with a prominent fragment at m/z 121. | [10] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, with the Fries rearrangement of phenyl p-hydroxybenzoate being a common approach.

Synthesis Protocols

Method 1: Fries Rearrangement

A common synthesis route involves the Fries rearrangement of p-hydroxyphenylbenzoate.[4]

Method 2: Demethylation of 4,4'-Dimethoxybenzophenone (B177193)

This method involves the demethylation of 4,4'-dimethoxybenzophenone using reagents like aluminum bromide in refluxing benzene.[7] Another protocol utilizes potassium carbonate and 3-mercaptopropionic acid in dimethylacetamide at 150 °C for 18 hours.[7]

Experimental Protocol (Demethylation):

-

A mixture of 4,4'-dimethoxybenzophenone (1.21 g, 5.0 mmol), potassium carbonate (8.3 g, 60 mmol), 3-mercaptopropionic acid (4.24 g, 40 mmol), and dimethylacetamide (50 mL) is stirred at 150 °C for 18 hours.[7]

-

The solvent is removed under reduced pressure.[7]

-

Water (30 mL) is added, followed by 37% hydrochloric acid (8 mL).[7]

-

The product is extracted with MTBE (3 x 25 mL) and ethyl acetate (B1210297) (2 x 25 mL).[7]

-

The combined organic phases are dried with sodium sulfate (B86663) and concentrated under reduced pressure.[7]

Purification

The crude product from synthesis can be purified by the following methods:

-

Recrystallization: The crude product can be recrystallized from an ethanol-water mixture (e.g., 1:4 v/v) to yield purified this compound.[11]

-

Column Chromatography: Purification can also be achieved using silica (B1680970) gel column chromatography with a hexane:ethyl acetate (50:50) eluent.[7]

Biological Activities and Signaling Pathways

This compound is recognized as a potential endocrine disruptor, exhibiting both estrogenic and anti-androgenic activities.[12]

Estrogenic Activity

Studies have shown that this compound exhibits estrogenic activity in various assays. It has been ranked as having the second strongest estrogenic activity among several benzophenone derivatives in the human breast cancer cell line MCF-7.[13] This activity is attributed to its ability to bind to estrogen receptors (ERs), with the 4-hydroxyl group being crucial for this interaction.[5]

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors, leading to the activation of downstream signaling pathways that regulate gene expression.

Caption: Estrogen Receptor Signaling Pathway Activation by this compound.

Anti-androgenic Activity

In addition to its estrogenic effects, this compound has been shown to possess anti-androgenic properties. It can inhibit the activity of dihydrotestosterone (B1667394) (DHT), a potent androgen.[1]

The anti-androgenic activity of this compound involves the antagonism of the androgen receptor (AR), preventing the binding of androgens and subsequent gene transcription.

Caption: Anti-Androgenic Mechanism of this compound.

Other Potential Biological Activities

While the primary focus has been on its endocrine-disrupting properties, research into other benzophenone derivatives suggests potential involvement in other signaling pathways, such as the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) pathway, which is associated with inflammation.[6] However, direct evidence for this compound's activity on this pathway is limited. Further research is also needed to clarify its effects on Peroxisome Proliferator-Activated Receptors (PPARs) and aromatase activity.

Experimental Protocols for Biological Activity Assessment

Standardized assays are crucial for evaluating the endocrine-disrupting potential of compounds like this compound.

In Vitro Assays

MCF-7 Cell Proliferation Assay (for Estrogenic Activity)

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative effects of potential estrogenic compounds.[1][4]

Experimental Workflow:

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

Androgen Receptor Reporter Gene Assay (for Anti-androgenic Activity)

This assay uses a cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.[7][10]

Experimental Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO, HEK293) and co-transfect with plasmids for the human androgen receptor and a reporter gene linked to an androgen response element.[3]

-

Cell Plating: Seed the transfected cells into 96-well plates.[3]

-

Treatment: Treat the cells with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of this compound.[10]

-

Incubation: Incubate the plates for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates anti-androgenic activity.

In Vivo Assays

Uterotrophic Assay (for Estrogenic Activity)

This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[8][14]

Experimental Workflow:

Caption: Workflow for the Rodent Uterotrophic Assay.

Safety and Toxicity

This compound is classified as an irritant and may cause skin and eye irritation, as well as respiratory irritation.[2] It may also cause an allergic skin reaction.[2]

Table 3: Acute Toxicity Data

| Organism | Endpoint | Value | Reference(s) |

| Chlorella vulgaris (algae) | 96 h-EC₅₀ | 183.60 mg/L | [13] |

| Daphnia magna (water flea) | 48 h-LC₅₀ | 12.50 mg/L | [13] |

Applications

The primary application of this compound is as a UV stabilizer in a variety of products, including plastics, cosmetics, and coatings, to prevent degradation from UV radiation.[4] It also serves as a monomer in the synthesis of certain polymers.

Conclusion

This compound is a multifaceted compound with important industrial applications. However, its potential as an endocrine disruptor, particularly its estrogenic and anti-androgenic activities, warrants careful consideration and further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its properties and potential biological effects. Continued research into its detailed mechanisms of action and long-term toxicological profile is essential for a comprehensive risk assessment.

References

- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors [frontiersin.org]

- 7. researchmap.jp [researchmap.jp]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Dihydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dihydroxybenzophenone, a key chemical intermediate and potential endocrine disruptor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable reference data for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.32 | Singlet | 2H | -OH |

| 7.64 | Doublet | 4H | Aromatic H (ortho to C=O) |

| 6.91 | Doublet | 4H | Aromatic H (meta to C=O) |

¹³C NMR Data

The ¹³C NMR spectrum of this compound was also recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 193.03 | C=O |

| 161.20 | C-OH |

| 131.99 | Aromatic CH (ortho to C=O) |

| 128.78 | Aromatic C (ipso to C=O) |

| 114.97 | Aromatic CH (meta to C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound is typically obtained using a potassium bromide (KBr) disc.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Strong, Broad | O-H stretch (phenolic) |

| 3070 - 3030 | Medium | Aromatic C-H stretch |

| 1630 - 1590 | Strong | C=O stretch (ketone) |

| 1580 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1280 - 1180 | Strong | C-O stretch (phenol) |

| 850 - 800 | Strong | para-disubstituted C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels.

The UV-Vis spectrum of this compound was recorded in chloroform.

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 283 | 15200 | Chloroform[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (Solution-State)

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using appropriate pulse sequences and acquisition parameters.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy (KBr Disc Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

-

Data Acquisition:

-

Place the KBr disc in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., chloroform).

-

Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the cuvette with the sample solution in the spectrophotometer.

-

Measure the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Crystal Structure of 4,4'-Dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-Dihydroxybenzophenone, a compound of significant interest due to its applications as a UV stabilizer and its potential role in medicinal chemistry.[1][2] This document outlines the key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[3] The asymmetric unit contains two independent molecules of this compound.[4] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₃H₁₀O₃ |

| Formula weight | 214.22 |

| Temperature | 294(1) K |

| Wavelength | 0.7107 Å |

| Crystal system | Monoclinic |

| Space group | P 1 2₁/c 1 |

| Unit cell dimensions | a = 9.45(2) Åb = 24.456(3) Åc = 9.484(2) Å |

| α = 90°β = 103.607(13)°γ = 90° | |

| Volume | 2130.3(7) ų |

| Z | 8 |

| Calculated density | 1.337 Mg/m³ |

Data sourced from the Crystallography Open Database, entry 2005710.[3]

Table 2: Hydrogen Bond Geometry

The crystal structure is characterized by an extensive network of intermolecular hydrogen bonds. The two independent molecules are linked by O-H···O hydrogen bonds, forming chains. These chains are further connected into sheets by hydrogen bonds involving the carbonyl oxygen atoms as acceptors.[4]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O(1A)-H(1A)···O(2B) | - | - | 2.791(4) | - |

| O(2A)-H(2A)···O(1B) | - | - | 2.785(4) | - |

| O(1B)-H(1B)···O(3A) | - | - | 2.627(4) | - |

| O(2B)-H(2B)···O(3B) | - | - | 2.624(4) | - |

O···O distances as reported by Ferguson & Glidewell (1996).[4] H-atom positions were not specified in the source.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: crystal growth and single-crystal X-ray diffraction.

Crystal Growth

Good quality single crystals of this compound can be grown using the slow evaporation solution technique.[4][5][6]

-

Solvent Selection: A suitable solvent is one in which this compound has moderate solubility. Common solvents for benzophenone (B1666685) derivatives include chloroform, ethanol, and acetone.[5][7][8]

-

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any impurities and then left undisturbed in a vessel with a loosely fitted cover. The cover allows for slow evaporation of the solvent over several days to weeks.

-

Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals. The key to obtaining high-quality crystals is to ensure the evaporation process is slow and free from vibrations.[9]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.[8][10]

-

Crystal Mounting: A single crystal of appropriate size (typically < 0.3 mm in all dimensions) is selected and mounted on a goniometer head.[9][11]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is cooled, often to reduce thermal vibrations of the atoms.[11] X-rays, commonly from a Molybdenum source (Mo Kα, λ = 0.71073 Å), are directed at the crystal.[12] The crystal is rotated, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in calculated positions.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Hydrogen Bonding Network

The hydrogen bonding interactions are crucial to the supramolecular assembly of this compound in the solid state. The following diagram illustrates the logical relationship of these interactions.

Caption: Logical representation of the hydrogen bonding network in crystalline this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mzCloud – 4 4 Dihydroxybenzophenone [mzcloud.org]

- 3. Crystallography Open Database: Information card for entry 2005710 [crystallography.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications [scirp.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. rigaku.com [rigaku.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Technical Guide to the Photophysical and Photochemical Properties of 4,4'-Dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical and photochemical properties of 4,4'-Dihydroxybenzophenone (DHBP). Due to the limited availability of specific quantitative data for DHBP in the scientific literature, this guide leverages data from its close structural analog, 4-Hydroxybenzophenone (B119663) (4HB), to elucidate the fundamental principles governing its behavior upon interaction with light. This document covers core photophysical processes, including absorption and emission phenomena, and key photochemical reactions such as excited-state proton transfer and photoreduction. Detailed experimental protocols for the characterization of these properties are provided, alongside diagrammatic representations of key processes to facilitate a deeper understanding.

Introduction

This compound (DHBP) is an organic compound belonging to the benzophenone (B1666685) family, characterized by a central carbonyl group flanked by two phenyl rings, each substituted with a hydroxyl group at the para position. This structure imparts significant UV-absorbing properties, leading to its use as a UV stabilizer in polymers and cosmetics.[1][2] For researchers, particularly in drug development and materials science, understanding the molecule's interaction with UV radiation is critical. Upon absorbing a photon, DHBP can undergo a variety of photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, excited-state proton transfer, and hydrogen abstraction reactions. These processes are highly dependent on the molecular environment, particularly solvent polarity and proticity.

Photophysical Properties

The photophysical behavior of a molecule describes the pathways of energy dissipation that do not involve a chemical change in the molecule itself. These processes are typically visualized using a Jablonski diagram.

Light Absorption (Excitation)

Like other benzophenones, the UV absorption spectrum of DHBP is characterized by distinct electronic transitions. The primary absorption bands are attributed to π→π* transitions within the aromatic rings and the n→π* transition of the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment.

While comprehensive data for DHBP across multiple solvents is limited, the absorption maximum (λmax) and molar absorptivity (ε) in chloroform (B151607) have been documented.[3] To illustrate the expected solvent effects, data for the analogous 4-Hydroxybenzophenone (4HB) is presented, showing a shift in the absorption maxima with solvent polarity.[4]

Table 1: UV Absorption Properties of this compound and its Analog, 4-Hydroxybenzophenone

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

| This compound | Chloroform | 283 | 15,200 | [3] |

| 4-Hydroxybenzophenone | Cyclohexane | 275, 325 | Not Reported | [4] |

| 4-Hydroxybenzophenone | Isopropanol | 285 | Not Reported | [4] |

| 4-Hydroxybenzophenone | Water | 287 | Not Reported | [4] |

Excited-State Deactivation Pathways

Once excited, the molecule can return to the ground state via several pathways, depicted in the Jablonski diagram below. Key processes include:

-

Vibrational Relaxation (VR): Rapid, non-radiative loss of excess vibrational energy.

-

Internal Conversion (IC): Non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁).

-

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is notably efficient in benzophenones.

-

Phosphorescence: Radiative decay from the lowest triplet excited state (T₁) to the ground state (S₀).

Caption: Simplified Jablonski diagram for this compound.

Emission Properties: Fluorescence and Phosphorescence

The triplet state (T₁) of benzophenones is well-characterized. It is efficiently populated via intersystem crossing from S₁ and is responsible for the molecule's phosphorescence and much of its photochemical reactivity.

Table 2: Emission and Triplet State Properties of the Analog 4-Hydroxybenzophenone

| Property | Solvent | Wavelength (nm) | Details | Reference |

| Fluorescence Emission | Acetonitrile | 320-360, 400-470 | Multiple emission peaks observed. | |

| Fluorescence Emission | Water | Quenched | Fluorescence is largely inhibited. | [6] |

| Triplet State Absorption | Acetonitrile | 330, 520 | Transient absorption maxima of the T₁ state. | [7] |

Photochemical Properties

Upon absorption of UV radiation, DHBP can undergo chemical reactions from its excited states, primarily the triplet state. The presence of both a carbonyl group and phenolic hydroxyl groups dictates its reactivity.

Excited-State Proton Transfer (ESPT)

The hydroxyl groups of DHBP are more acidic in the excited state than in the ground state. In the presence of a proton-accepting solvent (like water or alcohols), a proton can be transferred from the hydroxyl group to the solvent. This process is a major deactivation pathway for the excited singlet state and is responsible for the fluorescence quenching observed in protic solvents.[6] This leads to the formation of the ground-state phenolate (B1203915) anion, effectively dissipating the absorbed energy non-radiatively.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Degradation Profile of 4,4'-Dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will present the available physical and chemical properties of 4,4'-Dihydroxybenzophenone, followed by a discussion on the standard experimental protocols used to determine the thermal degradation profile of similar chemical compounds. The absence of specific data for this compound will be highlighted, underscoring a potential area for future research.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general stability and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [1][3] |

| Molecular Weight | 214.22 g/mol | [1][3] |

| Appearance | Off-white to beige fine crystalline powder | [4][5] |

| Melting Point | 213-215 °C | |

| Boiling Point | 444.8 °C | [1] |

| CAS Number | 611-99-4 | [1][3] |

Standard Experimental Protocols for Thermal Degradation Analysis

To determine the thermal degradation profile of a compound like this compound, a suite of analytical techniques is typically employed. The following sections detail the standard experimental protocols for these methods. While specific data for this compound is unavailable, these methodologies represent the standard approach for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a sample pan (e.g., alumina, platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature where the sample has completely decomposed (e.g., 800-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, to prevent oxidative degradation. The gas flow rate is kept constant (e.g., 20-50 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. Key parameters determined from the curve include:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum, determined from the derivative of the TGA curve (DTG curve).

-

Mass Loss Percentage: The percentage of mass lost at different temperature ranges, corresponding to specific decomposition steps.

-

Residual Mass: The percentage of mass remaining at the end of the analysis.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can identify melting, crystallization, and decomposition events.

Methodology:

-

Instrumentation: A differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate, often the same as in TGA for direct comparison (e.g., 10 °C/min), is used.

-

Temperature Range: The temperature is scanned over a range that encompasses the expected thermal events.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks indicate melting or boiling, while exothermic peaks can indicate crystallization or decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

Methodology:

-

Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the sample (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium). This rapid heating breaks the chemical bonds in the sample, generating smaller, volatile fragments.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas into the GC column. The different compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Data Analysis: The mass spectra of the degradation products are compared with spectral libraries (e.g., NIST) to identify their chemical structures. The relative abundance of each product can be determined from the peak areas in the gas chromatogram.

Expected Thermal Degradation Profile and Potential Pathways (Hypothetical)

In the absence of experimental data for this compound, a hypothetical degradation pathway can be proposed based on its chemical structure. The presence of hydroxyl groups and a central carbonyl group suggests potential cleavage points.

A logical workflow for investigating the thermal degradation of this compound would involve a multi-step analytical approach.

Caption: A logical workflow for the comprehensive analysis of the thermal degradation of a chemical compound.

Conclusion and Future Outlook

This technical guide has summarized the available physicochemical properties of this compound and outlined the standard experimental methodologies required to determine its thermal degradation profile. A significant finding of the comprehensive literature search is the absence of detailed, publicly available experimental data on the thermal decomposition of this compound. While its role as a UV stabilizer is well-documented, its behavior at elevated temperatures remains an uncharacterized area.

For researchers, scientists, and drug development professionals who utilize this compound in applications where it may be subjected to thermal stress, this lack of data represents a critical knowledge gap. Future research should focus on conducting systematic thermal analysis of this compound using techniques such as TGA, DSC, and Py-GC-MS. The resulting data would be invaluable for establishing its thermal stability limits, understanding its degradation pathways, and ensuring its safe and effective use in various formulations and materials. Such studies would not only contribute to the fundamental understanding of the thermal chemistry of benzophenone (B1666685) derivatives but also provide crucial information for industrial applications and regulatory assessments.

References

4,4'-Dihydroxybenzophenone: An In-Depth Technical Guide on its Potential as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxybenzophenone (4,4'-DHBP), an organic compound utilized in various industrial applications, has come under scientific scrutiny for its potential to act as an endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific evidence regarding the endocrine-disrupting properties of 4,4'-DHBP. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the assessment of environmental chemicals and their impact on human health.

Introduction

This compound (CAS No. 611-99-4), a derivative of benzophenone (B1666685), is primarily used as a monomer in the synthesis of high-performance polymers and as a UV stabilizer in various materials.[1] Its structural similarity to natural steroid hormones has raised concerns about its potential to interfere with the endocrine system, a complex network of glands and hormones that regulate vital physiological processes. Endocrine-disrupting chemicals (EDCs) can exert their effects through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting hormone transport. This guide focuses on the known and potential endocrine-disrupting activities of 4,4'-DHBP, with a particular emphasis on its interactions with estrogenic, androgenic, and thyroid signaling pathways.

Mechanisms of Endocrine Disruption

The endocrine-disrupting potential of 4,4'-DHBP is primarily attributed to its ability to interact with nuclear hormone receptors. The key mechanisms investigated to date include:

-

Estrogenic Activity: 4,4'-DHBP has demonstrated the ability to bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol. This can lead to the activation of estrogen-responsive genes and subsequent physiological effects.

-

Anti-androgenic Activity: Some studies suggest that benzophenone derivatives can act as antagonists to the androgen receptor (AR), thereby inhibiting the effects of androgens like testosterone (B1683101) and dihydrotestosterone.

-

Thyroid System Disruption: The potential for 4,4'-DHBP to interfere with the thyroid hormone system is an area of ongoing research. This could involve binding to thyroid hormone receptors (TRs) or affecting thyroid hormone synthesis and metabolism.

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize the available quantitative data from various in vitro and in vivo assays assessing the endocrine-disrupting potential of 4,4'-DHBP.

Table 1: Estrogenic Activity of this compound

| Assay Type | Cell Line/Organism | Endpoint | Result | Reference |

| Estrogen Receptor Binding Assay (ERα) | Rat Uterine Cytosol | Relative Binding Affinity (RBA) | 0.01% (Estradiol = 100%) | [2] |

| Estrogen Receptor Binding Assay (ERβ) | Recombinant Human | IC50 | Data Not Available | |

| Reporter Gene Assay | MCF-7 | EC50 | 3 x 10⁻⁷ M | [3] |

| Cell Proliferation Assay (E-SCREEN) | MCF-7 | Relative Proliferative Effect (RPE) | 10⁻⁵ | [3] |

| Uterotrophic Assay | Immature Female Rats | Uterine Weight Increase | Weakly positive | [2] |

Table 2: Anti-androgenic Activity of this compound

| Assay Type | Cell Line | Endpoint | Result | Reference |

| Reporter Gene Assay | CHO-K1 | IC50 | ~10⁻⁶ M | [4] |

| Competitive Binding Assay (AR) | Rat Prostate Cytosol | IC50 | Data Not Available |

Table 3: Effects on Steroidogenesis and Thyroid Hormone System

| Assay Type | Cell Line/System | Endpoint | Result | Reference |

| H295R Steroidogenesis Assay | H295R Cells | Aromatase (CYP19) Activity | Data Not Available | |

| Thyroid Receptor Binding Assay | Recombinant Human TR | IC50 | Data Not Available |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to estrogen receptors.

-

Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test chemical (4,4'-DHBP).

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by hydroxylapatite or dextran-coated charcoal).

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as (IC50 of estradiol (B170435) / IC50 of test chemical) x 100.

Luciferase Reporter Gene Assay for Estrogenic/Anti-androgenic Activity

This assay measures the transcriptional activation of a hormone receptor by a test chemical.

-

Cell Line: A mammalian cell line (e.g., MCF-7 for estrogenicity, PC3 for anti-androgenicity) is transiently or stably transfected with two plasmids:

-

An expression vector for the hormone receptor (e.g., ERα, AR).

-

A reporter plasmid containing a hormone response element (HRE) upstream of a luciferase reporter gene.

-

-

Procedure:

-

Transfected cells are exposed to various concentrations of the test chemical. For anti-androgenicity, cells are co-treated with a known androgen (e.g., dihydrotestosterone) and the test chemical.

-

After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The concentration of the test chemical that produces 50% of the maximum response (EC50) is calculated for agonist activity. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Uterotrophic Assay (In Vivo)

This assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

-

Animal Model: Immature or ovariectomized female rats or mice.

-

Procedure:

-

Animals are administered the test chemical (e.g., by oral gavage or subcutaneous injection) for three consecutive days.

-

On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of 4,4'-DHBP's endocrine disrupting potential.

Discussion and Future Directions

The available evidence suggests that this compound possesses weak estrogenic and potential anti-androgenic activities in vitro. The in vivo data, while limited, supports the observation of weak estrogenicity. However, significant data gaps remain.

Future research should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of 4,4'-DHBP for a broader range of nuclear receptors, including ERβ and various thyroid hormone receptor isoforms, is crucial.

-

Dose-Response Characterization: More detailed dose-response studies are needed to establish clear EC50 and IC50 values across different assays and endpoints.

-

Steroidogenesis and Metabolism: Investigating the effects of 4,4'-DHBP on key steroidogenic enzymes, such as aromatase (CYP19), and its metabolic fate in vivo will provide a more complete picture of its endocrine-disrupting potential.

-

Developmental and Reproductive Toxicity: Conducting comprehensive developmental and reproductive toxicity studies, adhering to internationally recognized guidelines such as OECD Test Guidelines 421, 422, or 443, is essential to assess the potential for adverse effects on sensitive life stages.

-

Mixture Effects: As humans are exposed to a complex mixture of chemicals, studying the combined effects of 4,4'-DHBP with other EDCs is necessary to understand real-world risks.

Conclusion

This compound exhibits characteristics of an endocrine-disrupting chemical, primarily through its estrogenic activity. While the current data suggest its potency is significantly lower than that of endogenous hormones, its widespread use and potential for human exposure warrant further investigation. The data and methodologies presented in this guide provide a foundation for future research aimed at comprehensively characterizing the endocrine-disrupting profile of 4,4'-DHBP and informing risk assessment and regulatory decisions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of 4,4'-Dihydroxybenzophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxybenzophenone (DHBP), a derivative of benzophenone (B1666685), is an organic compound with applications in various industrial sectors. Its structural similarity to other benzophenones, which are utilized as UV filters in sunscreens and stabilizers in plastics, raises questions regarding its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Mammalian Toxicity

Ecotoxicity

The acute toxicity of this compound to aquatic organisms has been investigated. Studies have shown it to have low to medium-level toxicity in these species[3][4][5].

Table 1: Acute Ecotoxicity of this compound

| Test Organism | Endpoint | Duration | Value (mg/L) | 95% Confidence Interval (mg/L) | Toxicity Level | Reference |

| Chlorella vulgaris (alga) | EC50 | 96 h | 183.60 | 168.42–196.74 | Low | [3] |

| Daphnia magna (crustacean) | LC50 | 48 h | 12.50 | - | Medium | [3][4][5] |

Genotoxicity

Direct and comprehensive genotoxicity data for this compound is limited. However, studies on closely related benzophenone derivatives suggest a low potential for mutagenicity. For instance, benzophenone and 4-methylbenzophenone (B132839) were found to be inactive in the in vivo micronucleus assay. Furthermore, a safety data sheet for 4-Hydroxybenzophenone indicates a negative result in the Ames test[2].

Endocrine Disruption

A significant area of toxicological concern for this compound is its potential as an endocrine-disrupting chemical (EDC). In vitro and in vivo studies have demonstrated both estrogenic and anti-androgenic activities.

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity. It induced uterotrophy in an immature rat uterotrophic assay, a standard in vivo test for estrogenicity[6][7]. In vitro studies using the human breast cancer cell line MCF-7, which is responsive to estrogens, have also demonstrated its estrogenic potential[8]. The estrogenic activity of benzophenone derivatives is often attributed to the presence of hydroxyl groups, particularly at the 4-position, which can facilitate binding to the estrogen receptor[8][9].

Anti-androgenic Activity

In addition to its estrogenic effects, some benzophenone derivatives have been reported to possess anti-androgenic properties, meaning they can interfere with the action of male hormones[8]. While specific anti-androgenic data for this compound is not as extensively documented, the general observation for this class of compounds warrants consideration.

Table 2: Endocrine-Disrupting Activity of this compound and Related Compounds

| Assay | Test System | Compound | Activity | Reference |

| Uterotrophic Assay | Immature Rats | This compound | Estrogenic (induced uterotrophy) | [6][7] |

| Reporter Gene Assay | Human Breast Cancer Cells (MCF-7) | Hydroxylated Benzophenones | Estrogenic | [8] |

| Reporter Gene Assay | Rat Fibroblast Cells (NIH3T3) | Benzophenone Derivatives | Anti-androgenic | [8] |

| Hershberger Assay | Castrated Rats | 2,4,4'-Trihydroxybenzophenone (B74534) | Positive (Androgenic/Anti-androgenic) | [8] |

Skin and Eye Irritation

According to GHS classifications, this compound is considered to cause skin irritation and serious eye irritation[1].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline the methodologies for key assays used to evaluate the toxicity of this compound, based on OECD guidelines and other standard practices.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The procedure is stepwise, starting with a dose expected to produce some signs of toxicity.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The assay allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used[10][11][12].

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism[10][13][14].

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control[10][14].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection[16].

-

Sample Collection: Bone marrow is collected at appropriate time points after treatment[6][17].

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division[6][15].

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity[6].

Uterotrophic Assay (OECD Guideline 440)

This in vivo assay assesses the estrogenic activity of a chemical.

-

Test Animals: Immature or ovariectomized adult female rats are used[18].

-

Dosing: The test substance is administered daily for a short period (e.g., 3-7 days) via oral gavage or subcutaneous injection.

-

Endpoint: At the end of the treatment period, the animals are euthanized, and the uterus is removed and weighed. A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity[18].

Hershberger Assay (OECD Guideline 441)

This in vivo assay screens for androgenic and anti-androgenic activity.

-

Test Animals: Peripubertal castrated male rats are used[19][20][21].

-

Dosing for Androgenic Activity: The test substance is administered daily for 10 consecutive days.

-

Dosing for Anti-Androgenic Activity: The test substance is co-administered with a reference androgen (e.g., testosterone (B1683101) propionate) for 10 consecutive days[19][20].

-

Endpoint: At the end of the study, five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are weighed. An increase in the weight of these tissues indicates androgenic activity, while a decrease in the weight of these tissues in the presence of a reference androgen indicates anti-androgenic activity[19][21].

Signaling Pathways and Visualizations

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).

Estrogen Receptor Signaling Pathway

As an estrogenic compound, this compound can bind to the estrogen receptor (ERα and/or ERβ), leading to the activation of downstream signaling pathways that are normally regulated by endogenous estrogens like 17β-estradiol.

Caption: Estrogen receptor signaling pathway activated by this compound.

Androgen Receptor Signaling Pathway (Antagonism)

As a potential anti-androgen, this compound may compete with endogenous androgens (like testosterone or dihydrotestosterone) for binding to the androgen receptor (AR), thereby inhibiting the normal androgenic response.

Caption: Androgen receptor signaling antagonism by this compound.

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical like this compound typically follows a tiered approach, starting with in silico and in vitro assessments and progressing to in vivo studies as needed.

Caption: General workflow for the toxicological assessment of a chemical substance.

Conclusion and Data Gaps

This compound exhibits low to moderate acute ecotoxicity. While comprehensive mammalian acute toxicity data are lacking, information on related compounds suggests a low order of acute toxicity. The primary toxicological concern identified is its potential as an endocrine disruptor, with demonstrated estrogenic activity in vivo. It is also classified as a skin and eye irritant.

Significant data gaps remain in the toxicological profile of this compound. Specifically, there is a need for:

-

A definitive acute oral LD50 study in a mammalian species.

-

Repeated dose toxicity studies (28-day or 90-day) to establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).

-

Comprehensive genotoxicity testing, including an Ames test and an in vivo micronucleus assay, specifically on this compound.

-

Detailed reproductive and developmental toxicity studies.

-

Quantitative dose-response data for its endocrine-disrupting effects.

Addressing these data gaps is essential for a complete and accurate risk assessment of this compound. This guide provides a solid foundation of the current knowledge and a roadmap for future research.

References

- 1. This compound | C13H10O3 | CID 69150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute toxicity and ecological risk assessment of this compound, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Immature rat uterotrophic assay of 18 chemicals and Hershberger assay of 30 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bulldog-bio.com [bulldog-bio.com]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. enamine.net [enamine.net]

- 13. daikinchemicals.com [daikinchemicals.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. daikinchemicals.com [daikinchemicals.com]

- 18. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Environmental Fate and Degradation of 4,4'-Dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxybenzophenone (4,4'-DHBP), a significant derivative of benzophenone (B1666685), is widely utilized as a UV stabilizer in various commercial products, including plastics, coatings, and cosmetics. Its prevalence and potential for environmental release have raised concerns regarding its persistence, bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 4,4'-DHBP, focusing on its physicochemical properties, abiotic and biotic degradation pathways, and environmental persistence.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-DHBP is essential for predicting its environmental distribution and fate. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molar Mass | 214.22 g/mol | |

| Appearance | Off-white/yellow solid | |

| Water Solubility | 0.45 g/L | |

| Melting Point | 213-215 °C | |

| Boiling Point | 444.8 °C @ 760 mmHg | |

| log Kow (Octanol-Water Partition Coefficient) | 2.7 |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, play a crucial role in the transformation of 4,4'-DHBP in the environment.

Photolysis

Photodegradation, or photolysis, is a primary abiotic degradation pathway for many organic compounds in sunlit aquatic environments. The susceptibility of a chemical to photolysis is determined by its ability to absorb light at environmentally relevant wavelengths and the efficiency of the subsequent chemical reactions (quantum yield).

While specific studies on the direct photolysis of 4,4'-DHBP are limited, research on related benzophenones, such as benzophenone-4 (BP-4), indicates that direct photolysis can occur, with half-lives ranging from days to weeks depending on environmental conditions like pH and the presence of dissolved organic matter. The degradation of benzophenone in surface water is influenced by factors such as initial concentration and the presence of other ions and molecules.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

UV/H₂O₂ Process: Studies have shown that the UV/H₂O₂ process can effectively degrade benzophenone-type UV filters. The degradation follows pseudo-first-order kinetics, with the initial contaminant concentration having a negative effect and H₂O₂ dose and UV intensity having positive effects on the degradation rate. A series of reactions, including hydroxylation, carboxylation, and ring cleavage, lead to the final degradation of the parent compound.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The rate of hydrolysis is dependent on pH and temperature. Currently, there is a lack of specific experimental data on the hydrolysis of 4,4'-DHBP under typical environmental conditions. However, based on its chemical structure, which lacks readily hydrolyzable functional groups, the rate of hydrolysis is expected to be slow.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of many environmental contaminants.

Aerobic and Anaerobic Biodegradation

Studies on the biodegradation of the related compound benzophenone-3 (BP-3) have shown that it can be degraded under both oxic (aerobic) and anoxic (anaerobic) conditions. Anaerobic biodegradation of BP-3 was found to be a more favorable attenuation mechanism. The half-life of BP-3 varied depending on the redox conditions, with shorter half-lives observed under sulfate-reducing and anoxic conditions compared to oxic and nitrate-reducing conditions.

One of the primary biodegradation products of BP-3 is 2,4-dihydroxybenzophenone (B1670367), formed through the O-demethylation of the methoxy (B1213986) substituent. The further biotransformation of 2,4-dihydroxybenzophenone to 4-cresol was observed to be inhibited under oxic, nitrate-reducing, and sulfate-reducing conditions. While these findings provide insights into the potential biodegradation pathways of hydroxylated benzophenones, specific studies on the microbial degradation of 4,4'-DHBP are needed to fully elucidate its metabolic fate.

The diagram below illustrates a generalized experimental workflow for assessing the biodegradation of organic compounds in soil, based on established environmental testing guidelines.

Enzymatic Pathways and Genetic Regulation

The microbial degradation of aromatic compounds is orchestrated by a series of enzymatic reactions encoded by specific catabolic genes. The expression of these genes is tightly regulated to ensure efficient substrate utilization and to prevent the accumulation of toxic intermediates.

While the specific enzymes and regulatory networks for 4,4'-DHBP degradation are not yet fully characterized, studies on other aromatic compounds provide a general framework. The regulation of catabolic pathways often involves transcriptional regulators that sense the presence of the aromatic substrate or a metabolic intermediate, leading to the induction of the catabolic operons. These regulatory proteins belong to various families, such as the LysR-type transcriptional regulators (LTTRs), which are known to control the degradation of a wide range of aromatic compounds.

The diagram below depicts a simplified model of the transcriptional regulation of a hypothetical aromatic compound degradation pathway.

Environmental Persistence and Mobility

The environmental persistence of a chemical is determined by its resistance to degradation, while its mobility is influenced by its partitioning behavior between different environmental compartments.

Soil Sorption

Bioaccumulation

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from exposure to a contaminated medium or by consumption of food containing the chemical. The bioaccumulation potential is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. Lipophilic compounds with high log Kow values tend to have a higher bioaccumulation potential. Although most UV filters are considered lipophilic and prone to bioaccumulation, specific BCF data for 4,4'-DHBP are scarce.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of chemicals. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Biodegradation Testing

Ready biodegradability can be assessed using OECD 301 guidelines, which include methods like the CO₂ Evolution Test (OECD 301B). These tests typically run for 28 days and measure the extent of mineralization of the test substance. For substances that do not pass the ready biodegradability tests, inherent biodegradability can be evaluated using OECD 302 guidelines. Simulation tests, such as the OECD 303 (Activated Sludge Simulation Test) and OECD 309 (Aerobic Mineralisation in Surface Water), provide data under more environmentally relevant conditions.

Photodegradation Testing

The determination of the photodegradation quantum yield is crucial for assessing the photolytic fate of a chemical. Experimental setups often involve irradiating a solution of the test compound with a light source of known spectral output and measuring the rate of disappearance of the compound. The photon flux of the light source is typically measured using a chemical actinometer.

Soil Sorption Testing

The soil sorption coefficient (Koc) can be determined experimentally using the batch equilibrium method (OECD Guideline 106) or estimated using the HPLC method (OECD Guideline 121). The batch equilibrium method involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in both the aqueous and solid phases.

Analytical Methods

Accurate quantification of 4,4'-DHBP and its degradation products in various environmental matrices is crucial for fate and transport studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common analytical technique for the determination of pharmaceuticals and personal care products in environmental samples due to its sensitivity and selectivity. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

The following diagram outlines a general analytical workflow for the determination of 4,4'-DHBP in an environmental water sample.

Ecotoxicity

The ecotoxicity of 4,4'-DHBP has been evaluated in several aquatic organisms. The 96-hour median effective concentration (EC50) for the green algae Chlorella vulgaris was reported to be 183.60 mg/L, indicating low-level toxicity. The 48-hour median lethal concentration (LC50) for the freshwater crustacean Daphnia magna was 12.50 mg/L, suggesting a medium-level of toxicity. It is important to note that the toxicity of mixtures of UV filters can be additive or antagonistic.

Conclusion

This compound is a compound of emerging environmental concern due to its widespread use and potential for release into the environment. While abiotic degradation through advanced oxidation processes has been demonstrated, its persistence under natural environmental conditions, particularly with respect to biodegradation and hydrolysis, requires further investigation. Elucidating the specific microbial degradation pathways, the enzymes involved, and their genetic regulation is crucial for a comprehensive understanding of its environmental fate. Furthermore, more quantitative data on its mobility and bioaccumulation potential are needed to accurately assess its environmental risk. This technical guide summarizes the current knowledge and highlights the key data gaps that future research should address to ensure a thorough risk assessment and to develop effective mitigation strategies if necessary.

Methodological & Application

Synthesis of 4,4'-Dihydroxybenzophenone from p-Hydroxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4,4'-dihydroxybenzophenone (DHBP), a key intermediate in various industrial and pharmaceutical applications. The primary focus is on the direct, one-step synthesis from p-hydroxybenzoic acid and phenol (B47542), a method noted for its high efficiency and yield. Alternative synthetic routes are also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and diagrams illustrating the reaction mechanism and experimental workflow to aid in reproducibility and understanding.

Introduction